molecular formula C17H21FN4O B2877591 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one CAS No. 2189498-50-6

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one

Cat. No.: B2877591
CAS No.: 2189498-50-6
M. Wt: 316.38
InChI Key: ALSLOOIRWDVEGA-UHFFFAOYSA-N
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Description

1-(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 1,2,3-triazole moiety are widely explored due to their potential as core structures in pharmacologically active agents . The triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in key hydrogen bonding interactions with biological targets . This particular molecule combines the triazole heterocycle with a piperidine subunit and a fluorinated aromatic ketone, a structure common in the development of receptor antagonists and enzyme inhibitors for research purposes. The primary research applications for this compound are anticipated to be in the areas of neuroscience and oncology. Structurally similar triazole derivatives have been documented as potent orexin receptor antagonists, making them valuable tools for investigating sleep, addiction, and feeding disorders . Furthermore, triazole-based molecules are extensively investigated for their anticancer properties, with studies showing they can induce apoptosis and cell cycle arrest in various cancer cell lines . The presence of the fluoro-methylphenyl group is a common strategy in lead optimization to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended For Research Use Only. It is not intended for human, veterinary, or diagnostic use. Researchers are encouraged to consult the specific product data sheet for detailed information on purity, handling, and storage conditions to ensure optimal performance in their experimental systems.

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-13-2-3-14(12-16(13)18)4-5-17(23)21-10-6-15(7-11-21)22-19-8-9-20-22/h2-3,8-9,12,15H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSLOOIRWDVEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)N3N=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the fluorinated phenyl group can be added through electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorinated phenyl group can be oxidized to introduce additional functional groups.

  • Reduction: The triazole ring can be reduced to form different derivatives.

  • Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids on the phenyl ring.

  • Reduction: Formation of triazole derivatives with reduced nitrogen atoms.

  • Substitution: Introduction of various alkyl or aryl groups on the piperidine ring.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The triazole ring can interact with biological targets, making it useful in drug discovery.

  • Industry: Use in material science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors in the body. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to various biological targets. The fluorinated phenyl group can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocycle Variations

Azetidine vs. Piperidine

A structurally similar compound, 3-(4-fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (CAS 2194845-93-5), replaces the piperidine with a 4-membered azetidine ring .

  • Piperidine’s 6-membered ring offers better strain-free geometry for receptor interactions.
  • Pharmacokinetics : Azetidine derivatives may exhibit faster metabolic clearance due to increased ring strain, whereas piperidine’s stability enhances half-life.
1,2,4-Triazole vs. 1,2,3-Triazole

The compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one () substitutes the 1,2,3-triazole with a 1,2,4-triazole.

  • Synthetic Accessibility : 1,2,3-Triazole is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), offering regioselectivity advantages over 1,2,4-triazole routes .

Aromatic Substituent Modifications

Fluorine Position and Methyl Groups

Compared to 3-(4-fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one (), the target compound’s 3-fluoro-4-methylphenyl group vs. 4-fluoro-3-methylphenyl isomerism affects steric and electronic properties:

  • Steric Effects : The 4-methyl group in the target compound may hinder interactions with flat binding pockets, whereas the 3-methyl isomer offers less hindrance.
  • Electron-Withdrawing Effects : Fluorine at the 3-position (meta) deactivates the ring more strongly than para-fluorine, influencing π-π stacking and charge-transfer interactions .
Methoxy vs. Fluoro/Methyl Groups

In 1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives (), methoxy or hydroxyl groups enhance solubility but reduce metabolic stability compared to fluorine.

  • logP : Methoxy-substituted analogues (logP ~2.5) are more hydrophilic than the target compound (estimated logP ~3.1), impacting membrane permeability.
  • Metabolism : Fluorine resists oxidative degradation, whereas methoxy groups are susceptible to demethylation .

Linker Flexibility and Backbone

Propan-1-one vs. Propen-1-one

Compounds like (E)-1-(4-hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one () feature a rigid α,β-unsaturated ketone linker.

  • Electronic Effects: The enone system increases electrophilicity, raising reactivity risks (e.g., Michael addition) compared to the saturated propan-1-one linker .

Target Affinity and Selectivity

  • Neurological Targets: The piperidine-triazole motif is prevalent in dopamine and serotonin receptor ligands. The target compound’s fluorine and methyl groups may enhance affinity for σ-1 or 5-HT2A receptors compared to non-fluorinated analogues .
  • Enzymatic Inhibition : Triazole-containing compounds often inhibit cytochrome P450 enzymes; fluorine substitution mitigates this by reducing metabolic liability .

Tabulated Comparison of Key Analogues

Compound Name Core Heterocycle Aromatic Substituents Linker Molecular Weight (g/mol) Key Feature(s)
Target Compound Piperidine 3-Fluoro-4-methylphenyl Propan-1-one ~288.32 High metabolic stability, CNS potential
3-(4-Fluoro-3-methylphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]propan-1-one Azetidine 4-Fluoro-3-methylphenyl Propan-1-one 288.32 Reduced binding affinity, faster clearance
1-(3,4-Dimethoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one None 3,4-Dimethoxyphenyl Propan-1-one 327.36 Enhanced solubility, lower logP
(E)-1-(4-Hydroxyphenyl)-3-(3-trifluoromethylphenyl)prop-2-en-1-one None 4-Hydroxyphenyl/CF3 Propen-1-one 294.25 Rigid backbone, higher electrophilicity

Biological Activity

1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anticancer, and neuropharmacological effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The molecular structure of this compound can be broken down into three key components:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms, known for its stability and ability to form hydrogen bonds.
  • Piperidine Ring : A six-membered saturated ring that enhances solubility and bioavailability.
  • Fluorinated Phenyl Group : A phenyl ring substituted with a fluorine atom, which can influence the compound's lipophilicity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

1. Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that triazole derivatives can inhibit DHFR, an enzyme critical for DNA synthesis. By inhibiting DHFR, these compounds may disrupt the proliferation of cancer cells and have potential applications in oncology .

2. Modulation of Neurotransmitter Receptors

The piperidine moiety suggests potential activity at neurotransmitter receptors. Triazole-containing compounds have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating mood disorders and neurodegenerative diseases .

3. Antimicrobial Activity

Triazoles have demonstrated broad-spectrum antimicrobial properties. The compound's structural features may enhance its efficacy against various pathogens by disrupting cellular processes or inhibiting essential enzymes .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of DHFR
AntimicrobialDisruption of cell wall synthesis
NeuropharmacologicalModulation of serotonin receptors
AntifungalInhibition of ergosterol synthesis

Detailed Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives similar to our compound. For instance:

  • Anticancer Studies : A study demonstrated that triazole derivatives exhibit potent cytotoxicity against various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
  • Neuropharmacological Effects : Another investigation highlighted the potential of triazole derivatives in modulating neurotransmitter systems, showing promise in animal models for depression and anxiety disorders .

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